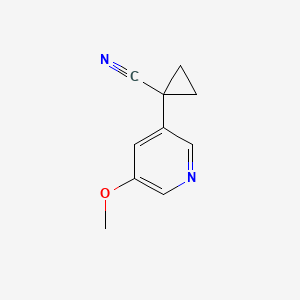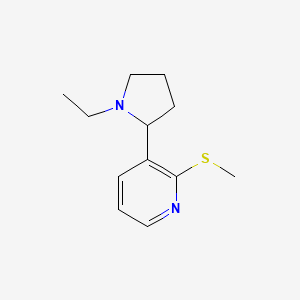
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile involves several steps. The synthetic routes typically include the reaction of 5-methoxypyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
化学反応の分析
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules, contributing to the understanding of cellular processes and disease mechanisms.
Medicine: It plays a role in drug discovery and development, particularly in the design of molecules with therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials, offering unique properties that enhance product performance
作用機序
The mechanism by which 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
- 1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-4-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxamide
These compounds share similar structural features but differ in their specific functional groups or positions of substitution. The uniqueness of this compound lies in its specific reactivity and selectivity, which make it particularly valuable for certain applications .
特性
| 1447607-30-8 | |
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
1-(5-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-8(5-12-6-9)10(7-11)2-3-10/h4-6H,2-3H2,1H3 |
InChIキー |
RJAVLYWPJREDRS-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)




![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
